molecular formula C8H6Cl2O3<br>Cl2C6H3OCH2COOH<br>C8H6Cl2O3 B1664007 2,4-Dichlorophenoxyacetic acid CAS No. 94-75-7

2,4-Dichlorophenoxyacetic acid

Cat. No.: B1664007
CAS No.: 94-75-7
M. Wt: 221.03 g/mol
InChI Key: OVSKIKFHRZPJSS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide first commercialized in the 1940s . It is widely used in agriculture for selective control of broadleaf weeds due to its structural mimicry of natural plant hormones like indole-3-acetic acid (IAA) . Its molecular structure comprises a phenoxy backbone with chlorine atoms at the 2nd and 4th positions and a carboxylic acid side chain (C₈H₆Cl₂O₃) . Beyond agriculture, 2,4-D is utilized in plant tissue culture to induce callus formation and regulate cell growth .

Preparation Methods

Historical Context and Significance of 2,4-Dichlorophenoxyacetic Acid

This compound emerged in the 1940s as a groundbreaking selective herbicide, capable of controlling broadleaf weeds without harming monocot crops. Its mechanism of action mimics the plant hormone auxin, inducing uncontrolled growth in susceptible species. The compound’s efficacy and cost-effectiveness have sustained its use across agriculture, despite ongoing refinements to its synthesis to meet modern environmental and safety standards.

Conventional Synthesis Routes

Early synthetic methods for 2,4-D relied on sequential etherification and chlorination steps, often resulting in variable yields and significant impurities such as 2,6-dichlorophenoxyacetic acid and trichlorophenoxyacetic acid.

Phenoxyacetic Acid Intermediate Synthesis

The foundational step involves synthesizing phenoxyacetic acid through the reaction of phenol with chloroacetic acid under alkaline conditions:
$$ \text{C}6\text{H}5\text{OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{C}6\text{H}5\text{OCH}2\text{COOH} + \text{HCl} $$
Optimal conditions require maintaining a pH of 11 using sodium bicarbonate, followed by heating at 100°C for 40 minutes to ensure complete reaction. Subsequent acidification to pH 4 with hydrochloric acid precipitates phenoxyacetic acid, which is isolated via ice-water bath cooling and filtration.

Chlorination Challenges

Traditional chlorination methods employed chlorine gas in acetic acid solutions but suffered from poor regioselectivity, leading to undesirable di- and tri-chlorinated byproducts. For example, uncontrolled reaction conditions could result in up to 15% 2,6-dichloro derivatives, necessitating costly purification.

Modern Catalytic Chlorination Techniques

The integration of iron phthalocyanine (FePc) as a catalyst has revolutionized 2,4-D synthesis by enhancing selectivity and reducing energy consumption.

Iron Phthalocyanine-Mediated Chlorination

Iron phthalocyanine (0.1 mol% relative to phenoxyacetic acid) is dispersed in a 4:1 acetic acid-water solvent system. Chlorine gas is introduced at 75°C, achieving 98% conversion to 2,4-D within 35–50 minutes. The catalyst’s macrocyclic structure directs electrophilic substitution to the 4-position of the phenoxy ring, minimizing 2,6-isomer formation.

Table 1: Optimization of FePc-Catalyzed Chlorination

Parameter Example 1 Example 2 Example 3
Phenoxyacetic acid (mol) 10 10 9
Cl₂ (mol) 22 22 20
Temperature (°C) 75 75 70
Reaction Time (min) 50 30 45
Yield (%) 97.5 98.0 98.1
Purity (%) 99.5 99.7 98.8

Solvent Recycling and Sustainability

Post-reaction mother liquor, containing residual acetic acid and catalyst, is reused in subsequent batches by supplementing with 60% fresh solvent. This approach reduces waste generation by 40% without compromising yield.

Purification and Quality Control

Crude 2,4-D is purified through sequential crystallization and washing to eliminate residual iron phthalocyanine and chlorinated byproducts.

Crystallization Protocols

Post-chlorination, the reaction mixture is cooled to 18°C and held for 0.6 hours to precipitate 2,4-D. Filtered solids are washed with cold acetic acid (5°C) to dissolve impurities, achieving a final purity of 99.7% after drying at 60°C.

Analytical Characterization

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is employed to quantify impurities such as 4-chlorophenol (≤0.1%) and 2,6-dichlorophenoxyacetic acid (≤0.3%). Mass spectrometry confirms the absence of sulfonated or acetylated glucose conjugates, which may form during storage.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for safety and efficiency:

Reactor Design

Stainless steel or glass-lined reactors resist corrosion from chlorine and hydrochloric acid. Gas dispersion systems ensure uniform Cl₂ distribution, while jacketed vessels maintain precise temperature control (±2°C).

Waste Management

Spent solvents are neutralized with sodium hydroxide and distilled for reuse. Chlorinated byproducts are incinerated in closed systems to prevent dioxin formation.

Comparative Analysis of Synthesis Methods

Table 2: Traditional vs. Catalytic Chlorination Performance

Metric Traditional Method FePc-Catalyzed Method
Yield (%) 75–85 97–99
Purity (%) 90–92 98–99.7
Byproduct Formation 8–15% <1%
Reaction Time (hr) 2–3 0.5–1
Catalyst Cost ($/kg) N/A 120

Scientific Research Applications

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide with a variety of applications due to its selective toxicity towards broadleaf weeds . It is an organic compound with the chemical formula Cl~2~C~6~H~3~OCH~2~CO~2~H and is a systemic herbicide that causes uncontrolled growth in most broadleaf weeds, while leaving grasses relatively unaffected . Since its commercial availability in 1945, 2,4-D has been used in agriculture, domestic lawn care, forestry, and waterway maintenance .

Agricultural Applications

2,4-D is utilized in agriculture as a selective herbicide, targeting broadleaf weeds in pastures, orchards, and cereal crops like corn, oats, rice, and wheat . Its application is particularly effective on cereals before planting . Farmers often use 2,4-D in the fall to control winter annual weeds before planting beans, peas, lentils, and chickpeas . In 2019, the US agricultural sector utilized approximately 45,000,000 pounds (20,000,000 kg) of 2,4-D .

Domestic and Garden Maintenance

2,4-D is a common component in commercial lawn herbicide mixtures . These mixtures often include other active ingredients like mecoprop and dicamba . It serves to control broadleaf weeds, ensuring the health and appearance of lawns and gardens .

Forestry Applications

In forestry, 2,4-D is applied in several ways, including stump treatments, trunk injections, and selective brush control within conifer forests . It helps manage unwanted vegetation, promoting the growth of desired tree species .

Rights-of-Way and Waterway Maintenance

2,4-D is used to manage vegetation along roadways, railways, and power lines, preventing interference with operations and damage to equipment . It is also employed along waterways to control aquatic weeds that can impede boating, fishing, and irrigation systems . Government agencies use 2,4-D to control the spread of invasive, noxious, and non-native weed species, protecting native plants and managing poisonous weeds like poison ivy and poison oak .

Plant Research

2,4-D is used in plant cell culture media, such as MS medium, as a supplement in plant research . It functions as a dedifferentiation hormone, inducing callus formation in plant cell cultures and is classified as an auxin plant hormone derivative .

Case Studies

  • Poisoning Incidents: While 2,4-D is effective as a herbicide, it can be toxic to humans if ingested . Cases of intentional ingestion have been reported, leading to symptoms like prolonged coma, metabolic complications, and skeletal muscle injury . Forced alkaline diuresis has been used as a treatment to aid patient recovery .
  • Non-Hodgkin's Lymphoma (NHL) Studies: Case-control studies have investigated the potential link between 2,4-D exposure and the development of non-Hodgkin's lymphoma. One study in eastern Nebraska found a 50% excess of NHL among men who mixed or applied 2,4-D .

Environmental Impact and Safety

Comparison with Similar Compounds

Structural and Functional Comparison

Phenoxy herbicides share a core phenoxy-acetic acid structure but differ in substituents, influencing their herbicidal activity and toxicity (Table 1).

Table 1: Structural Comparison of Phenoxy Herbicides

Compound Chlorine Positions Substituents Molecular Formula
2,4-D 2, 4 -OCH₂COOH C₈H₆Cl₂O₃
2,4,5-T 2, 4, 5 -OCH₂COOH C₈H₅Cl₃O₃
MCPA 2 -OCH₂COOH + methyl C₉H₉ClO₃
MCPP 2 -OCH(CH₃)COOH C₁₀H₁₁ClO₃
  • 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Contains an additional chlorine at position 5, historically used in Agent Orange. It is more toxic due to dioxin contamination (e.g., TCDD) and is banned in most countries .
  • MCPA and MCPP : Feature methyl groups or modified side chains, reducing chlorine content and altering selectivity toward specific weeds .

Agricultural Use

  • 2,4-D : Effective against broadleaf weeds in cereals, turf, and pastures. Its potency arises from rapid absorption and translocation in plants .
  • MCPA : Targets weeds in legume crops and grasslands, with lower volatility than 2,4-D .
  • 2,4,5-T : Previously used for woody plant control but banned due to toxicity .

Research and Biotechnology

In plant tissue culture, 2,4-D is superior to other auxins (e.g., NAA, IBA) in inducing callus. For example:

  • Manila tamarind : Optimal callus induction required 0.25 mg/L 2,4-D + 1.5 mg/L NAA .
  • Green bamboo : 3 mg/L 2,4-D + 1 mg/L NAA yielded 100% callus induction .

Toxicity and Health Risks

Table 2: Toxicity and Regulatory Status

Compound Key Health Risks Contaminants Regulatory Status
2,4-D Potential NHL risk (2- to 8-fold increase) Low-level dioxins Approved with restrictions
2,4,5-T High toxicity, teratogenic TCDD (dioxins) Banned globally
MCPA Limited evidence of carcinogenicity None significant Approved, regulated
  • 2,4-D : Meta-analyses associate occupational exposure with NHL (OR = 1.33) . Molecular docking studies suggest weak binding to COX-2 (-6.7 kcal/mol), implicating inflammatory pathways .
  • 2,4,5-T : Banned due to TCDD contamination, linked to soft-tissue sarcoma and developmental defects .
  • MCPA/MCPP: Limited epidemiological data but considered lower risk .

Environmental Fate and Degradation

  • 2,4-D: Degraded via α-ketoglutarate-dependent dioxygenases into 2,4-dichlorophenol and non-toxic metabolites . Half-life varies from 1–14 days in soil .
  • 2,4,5-T : Persists longer due to structural stability and dioxin byproducts .
  • MCPA : Rapidly metabolized by soil microbes, reducing leaching risk .

Mechanistic Differences in Toxicity

  • Endocrine Disruption : 2,4-D interferes with thyroid hormone synthesis in aquatic species, a trait less documented in MCPA .

Biological Activity

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide known for its selective action against broadleaf weeds. This article provides a comprehensive overview of the biological activity of 2,4-D, including its mechanisms of action, toxicological effects, case studies, and relevant research findings.

2,4-D functions as a synthetic auxin, mimicking natural plant hormones (auxins) that regulate growth. Upon application, it is absorbed through plant leaves and translocated to meristematic tissues where it induces uncontrolled cell division and elongation. This results in characteristic symptoms such as:

  • Stem curling
  • Leaf wilting
  • Plant death due to metabolic disruptions

The herbicide's effectiveness is attributed to its ability to disrupt normal growth patterns in susceptible plants while being relatively non-toxic to grasses and other crops when applied correctly .

Human Exposure

2,4-D has been associated with various health effects in humans, particularly in cases of acute poisoning. The primary routes of exposure include oral ingestion, inhalation, and dermal contact. Notable toxicological findings include:

  • Acute Symptoms : Nausea, vomiting, diarrhea, respiratory distress, and neurological symptoms such as confusion and loss of consciousness .
  • Chronic Effects : Long-term exposure has been linked to potential endocrine disruption and may affect reproductive health. Studies have shown associations with conditions like Parkinson's disease and non-Hodgkin lymphoma .

Case Studies

  • Severe Poisoning Incident : A case reported a 23-year-old female who ingested 30 mL of 2,4-D in a suicide attempt. Initially treated for organophosphate poisoning due to similar symptoms, she later succumbed to the effects of 2,4-D despite intensive care .
  • Occupational Exposure : A review highlighted that agricultural workers exposed to high concentrations of 2,4-D exhibited neurological impairments and respiratory issues. Many cases involved low-dose exposure leading to non-fatal outcomes but with significant health impacts like muscle weakness and peripheral neuropathy .

Endocrine Activity

Research evaluating the endocrine-disrupting potential of 2,4-D indicated that it does not significantly interact with estrogen or androgen pathways in vitro. The findings suggest a low potential for endocrine disruption based on both laboratory assays and animal studies .

Epidemiological Studies

Epidemiological investigations have produced mixed results regarding the carcinogenic potential of 2,4-D. While some studies suggested possible links to soft tissue sarcomas and lymphomas, comprehensive reviews concluded insufficient evidence supporting these claims .

Data Summary

Study TypeFindings
Toxicity Case ReportsAcute poisoning symptoms include respiratory distress and neurological effects .
Endocrine DisruptionNo significant interaction with estrogen or androgen pathways found .
Epidemiological StudiesLimited evidence linking 2,4-D exposure with cancer risks .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for assessing 2,4-D toxicity in mammalian systems?

  • Methodological Answer : Use OECD-compliant assays such as the Ames test (for mutagenicity) and in vivo micronucleus assays (for chromosomal damage). For acute toxicity, follow EPA guidelines for oral, dermal, and inhalation exposure studies. Analytical techniques like HPLC or GC-MS (using EPA Method 515.1) are critical for quantifying 2,4-D and its metabolites in biological matrices .

Q. How can researchers design experiments to evaluate 2,4-D degradation via advanced oxidation processes (AOPs)?

  • Methodological Answer : Optimize AOPs (e.g., electrochemical oxidation, Fenton reactions) by varying parameters such as pH, catalyst loading, and oxidant concentration. Use LC-MS to identify degradation byproducts (e.g., chlorinated quinones, carboxylic acids) and assess biodegradability via BOD/COD ratios. Reference studies by Fontmorin et al. (2012, 2013) for coupled electrochemical-biological systems .

Q. What are the best practices for detecting 2,4-D in environmental samples?

  • Methodological Answer : Employ EPA Method 515.1 for water analysis using gas chromatography with electron capture detection (GC-ECD). For soil, use Soxhlet extraction followed by cleanup with Florisil columns. Quality control should include spiked recovery experiments and comparison with NIOSH Method 5001 for occupational exposure monitoring .

Advanced Research Questions

Q. How can contradictory findings in 2,4-D genotoxicity studies be resolved?

  • Methodological Answer : Conduct meta-analyses of existing data (e.g., Charles et al. 1999a,b) to identify confounding variables such as impurity profiles (e.g., dioxin contaminants) or species-specific metabolic differences. Use in vitro models with human liver microsomes to simulate metabolic activation and validate results with transgenic rodent assays .

Q. What strategies optimize photocatalytic degradation of 2,4-D using TiO₂-based catalysts?

  • Methodological Answer : Apply Box-Behnken experimental design to optimize synthesis parameters (e.g., titanium isopropoxide concentration, aging time). Characterize catalysts via XRD and BET surface area analysis. Monitor degradation kinetics under UV/visible light and use response surface methodology (RSM) to model efficiency. Reference studies on nanocrystalline cryptomelane-TiO₂ composites for enhanced performance .

Q. How can microbial degradation pathways of 2,4-D be engineered for bioremediation?

  • Methodological Answer : Clone catabolic genes (e.g., tfdB, tfdC) from Alcaligenes eutrophus JMP134 into heterologous hosts. Use transposon mutagenesis to identify rate-limiting steps (e.g., chlorocatechol oxidation). Validate pathway activity via qPCR and enzyme assays (e.g., dichlorocatechol 1,2-dioxygenase activity). Couple with electrochemical pre-treatment to enhance bioavailability .

Q. What redox mechanisms underlie 2,4-D-induced oxidative stress in plant systems?

  • Methodological Answer : Monitor ROS (e.g., H₂O₂) and glutathione redox potential (EGSH) in chloroplasts and mitochondria using genetically encoded biosensors (e.g., Grx1-roGFP2). Apply inhibitors of photosynthetic electron transport (e.g., DCMU) to isolate light-dependent ROS generation. Correlate findings with transcriptomic data on stress-responsive genes .

Q. How can molecularly imprinted polymers (MIPs) improve 2,4-D detection specificity?

  • Methodological Answer : Synthesize MIPs via surface-initiated atom transfer radical polymerization (SI-ATRP) using 2,4-D as a template. Optimize functional monomer (e.g., acrylamide) and cross-linker ratios. Validate selectivity via HPLC and compare with non-imprinted polymers. Apply to solid-phase extraction for environmental sample preconcentration .

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches reconcile discrepancies in 2,4-D epidemiological studies?

  • Methodological Answer : Use multivariate regression to adjust for confounders (e.g., agricultural chemical co-exposures). Pool data from cohort studies (e.g., NIH Agricultural Health Study) and apply sensitivity analyses to assess bias. Validate biomonitoring data (e.g., urinary 2,4-D levels) against Biomonitoring Equivalents (BEs) .

Q. How do regulatory thresholds (e.g., EPA MCLs) align with mechanistic toxicology data?

  • Methodological Answer : Compare in vivo NOAELs/LOAELs with in vitro IC50 values for endocrine disruption endpoints (e.g., estrogen receptor binding). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Cross-reference ATSDR Minimal Risk Levels (MRLs) with IARC carcinogenicity classifications .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid
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InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
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InChI Key

OVSKIKFHRZPJSS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O
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Molecular Formula

C8H6Cl2O3, Array
Record name 2,4-DICHLOROPHENOXYACETIC ACID
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Record name 2,4-dichlorophenoxyacetic acid
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Related CAS

14214-89-2 (potassium salt), 2307-55-3 (ammonium salt), 2702-72-9 (hydrochloride salt), 3766-27-6 (lithium salt)
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DSSTOX Substance ID

DTXSID0020442
Record name 2,4-Dichlorophenoxyacetic acid
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Molecular Weight

221.03 g/mol
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Physical Description

2,4-dichlorophenoxyacetic acid is an odorless white to tan solid. Sinks in water. (USCG, 1999), Dry Powder; Liquid, White to yellow, crystalline, odorless powder. [herbicide]; [NIOSH] White solid; Primary formulations are as amine salt in aqueous solution and as ester in emulsifiable concentrate; [Reference #2], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White to yellow, crystalline, odorless powder., White to yellow, crystalline, odorless powder. [herbicide]
Record name 2,4-DICHLOROPHENOXYACETIC ACID
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Record name Acetic acid, 2-(2,4-dichlorophenoxy)-
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Boiling Point

Decomposes (NTP, 1992), BP: 160 °C at 4 mm Hg, No boiling point at normal pressure; decomposes on heating, decomposes, Decomposes
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Solubility

Decomposes (NTP, 1992), Needles from alcohol. Solubility in water: 3.5% /2,4-D, sodium salt/, In water, 677 ppm at 25 °C, In water, 540 ppm at 20 °C, Soluble in organic solvents, 67.3 g/400 mL acetone at 25 °C; 0.94 g/100 mL benzene at 28 °C; 0.63 g/100 mL carbon disulfide at 29 °C; 0.16 g/100 mL carbon tetrachloride at 25 °C; 0.08 g/100 mL diesel oil and kerosene at 25 °C; 78.5 g/100 mL dioxane at 31 °C; 10.3 g/100 mL ethanol (50%) at 25 °C; 100 g/100 mL ethyl alcohol (95%) at 25 °C; 27.0 g/100 mL ethyl ether at 25 °C; 24.8 g/100 mL isopropanol at 31 °C; 25 g/100 mL methyl isobutyl ketone at 25 °C; 0.52 g/100 mL ortho-dichlorobenzene at 25 °C; 0.058 g/100 mL toluene at 25 °C, In ethanol 1250, diethyl ether 243, heptane 1.1, toluene 6.7, xylene 5.8 (all in g/kg, 20 °C); in octanol 120 g/L (25 °C). Insoluble in petroleum oils, 0.677 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.031 (very poor), 0.05%
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Density

1.563 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.42 at 25 °C, Relative density (water = 1): 0.7-0.8, 1.57
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Vapor Density

7.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.63
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Vapor Pressure

0 mmHg at 68 °F ; 0.4 mmHg at 320 °F (NTP, 1992), 0.00000014 [mmHg], 1.40X10-7 mm Hg at 20 °C (1.86X10-2 mPa at 25 °C), Vapor pressure, Pa at 25 °C: 0.01 (negligible), 0.4 mmHg at 320 °F, (320 °F): 0.4 mmHg
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Impurities

Major impurities /found/ in technical 2,4-D: 2,6-Dichlorophenoxyacetic acid, 0.5-1.5%; 2-Monochlorophenoxyacetic acid, 0.1-0.5%; 4-Monochlorophenoxyacetic acid, 0.2-0.8%; Bis(2,4-dichlorophenoxy) acetic acid, 0.1-2.0%; ... 2-Chlorophenol, 0.0004-0.04%; 4-Chlorophenol, 0.0004-0.005%; Water, 0.1-0.8%., 2,4-Dichlorophenol; Chlorinated diphenyl ethers; Bis-2,4-dichlorophenoxymethane; ... di- and tri-chlorodibenzofurans and chlorodibenzo-p-dioxins., Analysis of 28 samples of technical 2,4-D by gas chromatography showed that hexachlorodioxins were present in only one sample, at less than 10 ppm. The dioxin most likely to be formed (2,7-dichlorodibenzo-p-dioxin) was not found. The major impurity in technical 2,4-D was identified as bis-(2,4-dichlorophenoxy)methane, at 30 ppm., Wastes from 2,4-D production may contain a number of constituents, including 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and chlorophenol polymers., For more Impurities (Complete) data for 2,4-D (6 total), please visit the HSDB record page.
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Color/Form

White to yellow crystalline powder /SRP: yellow color is phenolic impurities/, Colorless powder, White to yellow, crystalline ... powder, Crystals from benzene

CAS No.

94-75-7
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Melting Point

280 °F (NTP, 1992), 138 °C, 140.5 °C, 140 °C, 280 °F
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Synthesis routes and methods I

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
Quantity
0 (± 1) mol
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Name
2,4-D dicamba
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[Compound]
Name
sodium montmorillonite
Quantity
1.5 g
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[Compound]
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2,4-D dicamba
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Synthesis routes and methods II

Procedure details

2-methyl-4-chlorophenoxyacetic acid; butyl 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate (including esters and salts thereof); ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionate; etc.
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Synthesis routes and methods III

Procedure details

Sodium hydride (60 mg) was dissolved in dimethylformamide (3 ml) to prepare a solution. A dimethylformamide solution (5 ml) of 2,4-dichlorophenol (245 mg) was then added to the solution, and the mixture was stirred at room temperature for 10 min. Subsequently, a dimethylformamide solution (5 ml) of bromomethylacetate (344 mg) was added thereto, and the mixture was further stirred at room temperature for 90 min. Water was added to stop the reaction, and the reaction solution was extracted with ethyl acetate, followed by washing with water and saturated brine. The extract was then dried over sodium sulfate. After the concentration of the extract, a 5% aqueous sodium hydroxide solution (10 ml) was added thereto, and the mixture was stirred at 80° C. for 10 hr. Subsequently, the solution was acidified by the addition of 1 N hydrochloric acid. The resultant white precipitate was collected by filtration and was dried to give 2-(2,4-dichlorophenoxy)acetic acid (310 mg, yield 94%).
Quantity
60 mg
Type
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Reaction Step One
Quantity
3 mL
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Reaction Step One
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344 mg
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Reaction Step Four
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5 mL
Type
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

In a preferred embodiment of the process the roots are cut into 4-7 mm small explants; are sterilized by treatment with 1% cetabelon (v/v) for a period of about 5-15 minutes, then with 70% (V/v) ethanol for 30 sec., followed by treatment with 0.1% HgCl2 (w/v) for about 1-2 min. The basal medium in step (a) is modified Murashige and Skoog's (1962) medium supplemented with 200 mg/l myoinositol, 10 mg/l each of thiamine hydrochloride and pyridoxine hydrochloride and 5 mg/l of nicotinic acid (Medium I), and medium II used in step (b) is obtained by addition of 2,4-dichlorophenoxyacetic acid (0.1-2.0 mg/l) and Kn (0.1-0.5 mg/l), that are preferably added to the basal medium for optimal callus growth.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorophenoxyacetic acid
Reactant of Route 2
2,4-Dichlorophenoxyacetic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dichlorophenoxyacetic acid
Reactant of Route 4
2,4-Dichlorophenoxyacetic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dichlorophenoxyacetic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorophenoxyacetic acid

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